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An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-bromo-N-

(propylcarbamoyl)benzenesulfonamide

Executive Summary
This technical guide provides a comprehensive analysis of the three-dimensional structure of 4-

bromo-N-(propylcarbamoyl)benzenesulfonamide, a sulfonylurea compound of interest in

medicinal and materials chemistry. Sulfonylureas are a well-established class of drugs,

primarily used as anti-diabetic agents, but also showing potential as herbicides and diuretic

agents.[1][2][3] The introduction of a bromine atom onto the phenyl ring significantly influences

the molecule's electronic properties and, consequently, its crystal packing and intermolecular

interactions. Through a detailed examination of single-crystal X-ray diffraction data, this guide

elucidates the precise molecular geometry, conformational state, and the intricate network of

non-covalent interactions that govern the supramolecular assembly of this compound in the

solid state. Key findings indicate that the crystal packing is dominated by a robust network of N

—H⋯O and C—H⋯O hydrogen bonds, which organize the molecules into infinite one-

dimensional chains.[1][2][3] This structural information is critical for understanding its

physicochemical properties and provides a foundational basis for the rational design of new

therapeutic agents and crystalline materials.
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Introduction: The Significance of Sulfonylurea
Structures
The sulfonylurea moiety (R-SO₂NHCONH-R') is a cornerstone pharmacophore in medicinal

chemistry. Compounds bearing this functional group have been extensively developed for the

treatment of Type II diabetes by stimulating insulin secretion from pancreatic β-cells.[1] The

biological activity of these compounds is intimately linked to their three-dimensional shape and

their ability to form specific hydrogen bonds with protein targets.

The crystal structure of a molecule provides the most definitive depiction of its conformation

and the non-covalent interactions it preferentially forms. In the case of 4-bromo-N-

(propylcarbamoyl)benzenesulfonamide (also known as bromopropamide), understanding its

solid-state structure is paramount.[1] Halogenation, specifically bromination, is a common

strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and

binding affinity. The bromine atom can also participate in halogen bonding, a directional non-

covalent interaction that can significantly influence crystal packing. Therefore, a detailed

structural analysis offers insights into:

Molecular Conformation: The preferred spatial arrangement of the flexible propyl and

carbamoyl groups relative to the rigid bromophenyl ring.

Intermolecular Interactions: The specific hydrogen bonds and other weak interactions that

dictate how the molecules pack together.

Structure-Property Relationships: How the substitution of a bromine atom, compared to

chlorine (as in chlorpropamide) or a methyl group (as in tolbutamide), affects the overall

crystal architecture.[1][2]

This guide synthesizes the experimental data to present a holistic view of the compound's

structural chemistry, providing a valuable resource for researchers in crystallography, medicinal

chemistry, and pharmaceutical sciences.

Synthesis and Crystallization
The synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide was achieved through a

novel and atom-efficient methodology.[2] This approach involves the in situ generation of n-
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propylisocyanate from n-propylcarbamic chloride, which is then directly captured by 4-

bromobenzenesulfonamide. The use of potassium carbonate as a base and refluxing toluene

as the solvent facilitates this reaction.[2] This method is advantageous over traditional routes

that proceed via carbamate or carbonate intermediates, offering a more streamlined process.[2]

High-quality single crystals, suitable for X-ray diffraction, were obtained by slow evaporation.

The synthesized powder was dissolved in methanol to create a supersaturated solution, which

was then allowed to evaporate slowly at room temperature over several days, yielding large,

well-defined single crystals.[2]

Experimental Workflow: Synthesis and Crystallization
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Solvent:
Toluene
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Result:
High-quality single crystals

Click to download full resolution via product page

Caption: Workflow for the synthesis and single-crystal growth.
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Molecular Geometry and Conformation
Single-crystal X-ray diffraction analysis reveals that 4-bromo-N-

(propylcarbamoyl)benzenesulfonamide crystallizes in the centrosymmetric monoclinic space

group C2/c.[1][2][3] The asymmetric unit contains a single molecule. The overall molecular

structure adopts a distinct "L-shaped" conformation, which is a characteristic feature of related

sulfonylureas like chlorpropamide.[1][2]

The brominated phenyl ring is nearly perpendicular to the sulfonyl urea n-propyl group, with the

C4—S1—N1 angle being 105.65 (11)°.[1][2] The propyl chain itself adopts a stable, fully

extended trans conformation.[2]

Key bond lengths and angles are within the expected ranges for similar structures.[2] Notably,

the Br1—C1 bond length is 1.887 (2) Å, consistent with other bromophenyl-containing

compounds.[1][2] The C1—C2 bond length of 1.363 (4) Å is the shortest within the phenyl ring,

an effect attributed to the electron-withdrawing inductive effect of the bromine atom.[1][2]

Caption: Schematic of the molecular structure of the title compound.

Supramolecular Assembly and Crystal Packing
The crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is primarily governed

by a network of hydrogen bonds, resulting in a highly ordered and stable crystalline lattice.[1]

Hydrogen Bonding Interactions
The dominant intermolecular force is the classical hydrogen bond involving the sulfonylurea

moiety. Specifically, intermolecular N—H⋯O hydrogen bonds link adjacent molecules into

infinite chains that propagate along the b-axis direction of the unit cell.[1][2]

The key interactions are:

N1—H1⋯O3: A strong hydrogen bond where the sulfonamide proton (H1) interacts with the

carbonyl oxygen (O3) of a neighboring molecule. The H1⋯O3 distance is 1.94 Å.[1][2]

N2—H2⋯O2: A weaker interaction where the urea proton (H2) interacts with a sulfonyl

oxygen (O2) of another molecule, with an H2⋯O2 distance of 2.24 Å.[1]
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Additionally, weaker C—H⋯O interactions contribute to the overall packing stability.[1] These

intricate hydrogen-bonding patterns are confirmed by Hirshfeld surface analysis, which shows

these interactions as prominent features on the molecular surface.[1][2]

Table 1: Hydrogen Bond Geometry
D—H⋯A D-H (Å) H⋯A (Å) D⋯A (Å) D-H⋯A (°)

N1—H1⋯O3 0.86 1.94 2.791 (3) 172

N2—H2⋯O2 0.86 2.24 2.998 (3) 147

N2—H2⋯O3 0.86 2.64 3.351 (3) 141

Data sourced

from Bookwala et

al. (2022).[1]

Phenyl Ring Stacking
Beyond hydrogen bonding, the crystal structure exhibits stacking of the bromophenyl rings. The

molecules are arranged such that the phenyl rings of adjacent molecules are stacked in an

anti-parallel fashion. The centroid-to-centroid distance between these stacked rings is 4.213 Å,

indicating the presence of π-π interactions that further stabilize the crystal lattice.[1][2][4]

Crystal Packing Diagram Logic

Antiparallel Stacking

Molecule i Molecule i+1
(along b-axis)

 N1-H···O3 
 N2-H···O2 Molecule i+2
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Caption: Logical representation of key intermolecular interactions.

Crystallographic Data
The structure was determined using single-crystal X-ray diffraction at a temperature of 296 K.

Table 2: Crystal Data and Structure Refinement
Parameter Value

Chemical Formula C₁₀H₁₃BrN₂O₃S

Formula Weight 321.19

Crystal System Monoclinic

Space Group C2/c

a (Å) 22.181 (3)

b (Å) 5.2536 (7)

c (Å) 22.844 (3)

β (°) 100.254 (4)

Volume (Å³) 2619.3 (6)

Z (molecules/unit cell) 8

Density (calculated, g/cm³) 1.626

Data sourced from Bookwala et al. (2022).[1][2]

Conclusion
The solid-state structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide has been

unequivocally determined by single-crystal X-ray diffraction. The molecule adopts a

characteristic L-shaped conformation, similar to its structural analogues chlorpropamide and

tolbutamide. The crystal packing is dominated by a robust and directional network of

intermolecular N—H⋯O hydrogen bonds, which assemble the molecules into infinite one-

dimensional chains. These chains are further stabilized by weaker C—H⋯O and anti-parallel

π-π stacking interactions between the bromophenyl rings. The detailed structural insights
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presented in this guide are fundamental to understanding the physicochemical properties of

this compound and provide a critical framework for the future design of sulfonylurea derivatives

with tailored solid-state properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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